molecular formula C9H13F8O4P B14344302 Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate CAS No. 91847-53-9

Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate

Cat. No.: B14344302
CAS No.: 91847-53-9
M. Wt: 368.16 g/mol
InChI Key: JAKKSZKVESNHNM-UHFFFAOYSA-N
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Description

Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is an organophosphorus compound characterized by the presence of eight fluorine atoms attached to a pentyl chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate typically involves the reaction of diethyl phosphite with a fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alkyl phosphates, and fluorinated organic compounds .

Scientific Research Applications

Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate involves its interaction with molecular targets through its phosphate group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated chain enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A related compound with similar reactivity but without the fluorinated chain.

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer chemistry.

    Fumaric acid, di(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A fluorinated ester with different functional groups

Uniqueness

Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is unique due to its combination of a phosphate group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

CAS No.

91847-53-9

Molecular Formula

C9H13F8O4P

Molecular Weight

368.16 g/mol

IUPAC Name

diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate

InChI

InChI=1S/C9H13F8O4P/c1-3-19-22(18,20-4-2)21-5-7(12,13)9(16,17)8(14,15)6(10)11/h6H,3-5H2,1-2H3

InChI Key

JAKKSZKVESNHNM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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